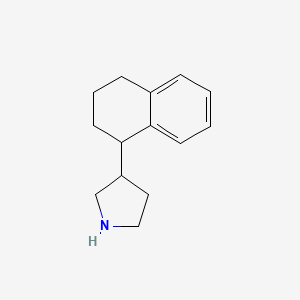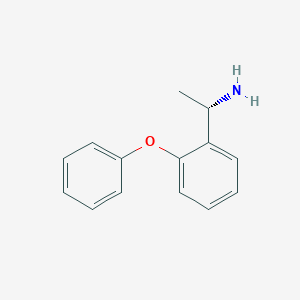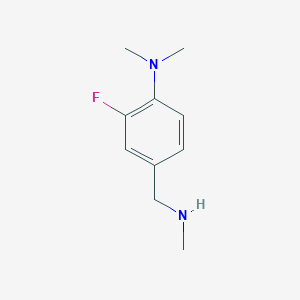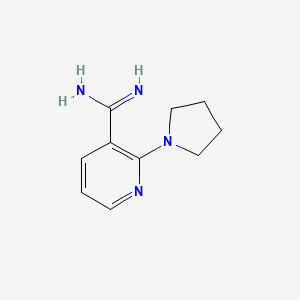![molecular formula C15H21NO4 B13586850 3-(3-{[(Tert-butoxy)carbonyl]amino}propyl)benzoicacid](/img/structure/B13586850.png)
3-(3-{[(Tert-butoxy)carbonyl]amino}propyl)benzoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-{[(Tert-butoxy)carbonyl]amino}propyl)benzoic acid is a compound that features a benzoic acid moiety linked to a propyl chain, which is further connected to an amino group protected by a tert-butoxycarbonyl (BOC) group. This compound is often used in organic synthesis, particularly in the protection of amine groups during chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-{[(Tert-butoxy)carbonyl]amino}propyl)benzoic acid typically involves the protection of the amino group with a BOC group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amine group.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of continuous flow reactors and automated systems to control reaction conditions precisely. The use of solvents like tetrahydrofuran (THF) and chloroform in biphasic mixtures with aqueous sodium bicarbonate is common to facilitate the reaction .
化学反応の分析
Types of Reactions
3-(3-{[(Tert-butoxy)carbonyl]amino}propyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The BOC-protected amine can participate in nucleophilic substitution reactions.
Deprotection Reactions: The BOC group can be removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases like sodium hydroxide.
Deprotection Reactions: Reagents like trifluoroacetic acid, hydrochloric acid, and methanol are used to remove the BOC group.
Major Products Formed
Substitution Reactions: The major products are typically substituted benzoic acid derivatives.
Deprotection Reactions: The primary product is the free amine, which can be further utilized in various synthetic applications.
科学的研究の応用
3-(3-{[(Tert-butoxy)carbonyl]amino}propyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the protection of amino groups in peptide synthesis.
Medicine: Utilized in the development of pharmaceutical compounds.
Industry: Applied in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(3-{[(Tert-butoxy)carbonyl]amino}propyl)benzoic acid primarily involves the protection and deprotection of the amino group. The BOC group protects the amine from unwanted reactions during synthesis. Upon deprotection, the free amine can participate in further chemical reactions, allowing for the synthesis of a wide range of compounds .
類似化合物との比較
Similar Compounds
- 3-[(tert-Butoxycarbonyl)amino]pyrrolidine-3-carboxylic acid
- Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
Uniqueness
3-(3-{[(Tert-butoxy)carbonyl]amino}propyl)benzoic acid is unique due to its specific structure, which combines a benzoic acid moiety with a BOC-protected amine. This makes it particularly useful in organic synthesis for protecting amine groups while allowing for further functionalization of the benzoic acid .
特性
分子式 |
C15H21NO4 |
|---|---|
分子量 |
279.33 g/mol |
IUPAC名 |
3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]benzoic acid |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-9-5-7-11-6-4-8-12(10-11)13(17)18/h4,6,8,10H,5,7,9H2,1-3H3,(H,16,19)(H,17,18) |
InChIキー |
KZUQAVCHEXVTTF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCCCC1=CC(=CC=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


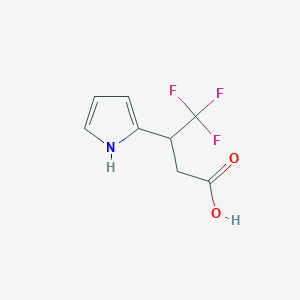
![[(2,2-Difluorocyclohexyl)methyl]urea](/img/structure/B13586775.png)

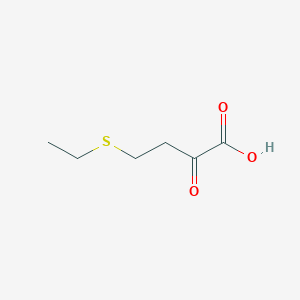
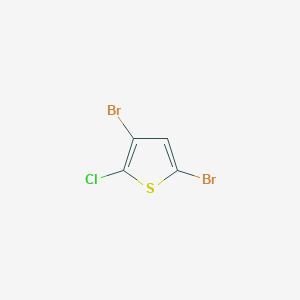
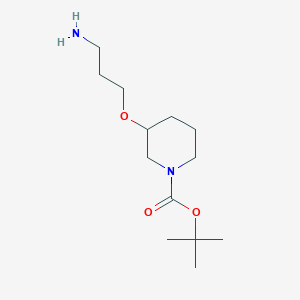

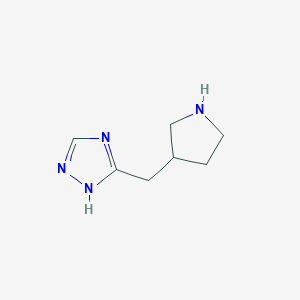
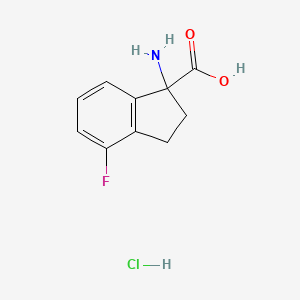
![[2-(Trifluoromethyl)oxolan-3-yl]methanamine](/img/structure/B13586819.png)
